1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(6-Pyrrolidin-1-yl-pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and a pyrazole ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Pyrrolidin-1-yl-pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the pyrrolidine group. The pyrazole ring is then synthesized and attached to the pyrimidine ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Pyrrolidin-1-yl-pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(6-Pyrrolidin-1-yl-pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-Pyrrolidin-1-yl-pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the interaction between heat shock protein 90 (Hsp90) and its co-chaperone cell-division cycle 37 (Cdc37), leading to the downregulation of oncogenic proteins and inducing apoptosis in cancer cells . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its biological effects.
Comparison with Similar Compounds
- 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea
- 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea
Comparison: Compared to these similar compounds, 1-(6-Pyrrolidin-1-yl-pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid exhibits unique properties due to the presence of the pyrazole ring, which enhances its reactivity and potential biological activity. The specific arrangement of functional groups in this compound allows for more diverse chemical reactions and interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H13N5O2 |
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Molecular Weight |
259.26 g/mol |
IUPAC Name |
1-(6-pyrrolidin-1-ylpyrimidin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H13N5O2/c18-12(19)9-3-6-17(15-9)11-7-10(13-8-14-11)16-4-1-2-5-16/h3,6-8H,1-2,4-5H2,(H,18,19) |
InChI Key |
BHTJMUMKURBMJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)N3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
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